2-Formylquinoline-6-carboxylic acid
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Overview
Description
2-Formylquinoline-6-carboxylic acid is a quinoline derivative, characterized by the presence of a formyl group at the 2-position and a carboxylic acid group at the 6-position of the quinoline ring. Quinolines are nitrogen-containing heterocyclic aromatic compounds, widely recognized for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-formylquinoline-6-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of o-aminobenzaldehyde with malonic acid in the presence of a catalyst. This reaction typically requires refluxing in a suitable solvent such as ethanol or acetic acid . Another method involves the use of α,β-unsaturated aldehydes, which undergo cyclization in the presence of a catalyst to form the quinoline ring .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts. For instance, the use of ionic liquids and ultrasound-promoted synthesis has been reported to enhance the efficiency and yield of quinoline derivatives .
Chemical Reactions Analysis
Types of Reactions: 2-Formylquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst.
Major Products Formed:
- Oxidation of the formyl group yields 2-carboxyquinoline-6-carboxylic acid.
- Reduction of the formyl group yields 2-hydroxymethylquinoline-6-carboxylic acid.
- Substitution reactions can yield various quinoline derivatives depending on the substituents introduced .
Scientific Research Applications
2-Formylquinoline-6-carboxylic acid has numerous applications in scientific research:
Biology: Quinoline derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: Quinoline derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-formylquinoline-6-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA synthesis, resulting in cell death . Additionally, quinoline derivatives can interact with other cellular targets, leading to their diverse biological activities .
Comparison with Similar Compounds
Quinoline: The parent compound, which lacks the formyl and carboxylic acid groups.
2-Formylquinoline: Similar to 2-formylquinoline-6-carboxylic acid but lacks the carboxylic acid group.
6-Carboxyquinoline: Similar to this compound but lacks the formyl group.
Uniqueness: this compound is unique due to the presence of both the formyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-formylquinoline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3/c13-6-9-3-1-7-5-8(11(14)15)2-4-10(7)12-9/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYWQGDKKGHVAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C=O)C=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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